An In-depth Technical Guide to Boc-(R)-2-Thienylglycine (CAS: 74562-03-1)
An In-depth Technical Guide to Boc-(R)-2-Thienylglycine (CAS: 74562-03-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-(R)-2-Thienylglycine, a pivotal building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and the development of novel therapeutics. Experimental protocols and visual workflows are provided to assist researchers in its practical application.
Physicochemical Properties
Boc-(R)-2-Thienylglycine is a non-proteinogenic amino acid derivative valued for its unique structural features that enhance the properties of synthetic peptides and small molecules.[1][2] Its tert-butyloxycarbonyl (Boc) protecting group facilitates controlled, stepwise synthesis in peptide chemistry.[3] The key physicochemical data for this compound are summarized in the tables below.
Table 1: General Information
| Parameter | Value |
| CAS Number | 74562-03-1[1][4][5] |
| Synonyms | Boc-L-(2-thienyl)glycine, (R)-2-[(tert-Butoxycarbonyl)amino]-2-(2-thienyl)acetic acid |
| Appearance | Yellow powder[1] |
Table 2: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄S[1][4] |
| Molecular Weight | 257.31 g/mol [1][4] |
| Optical Rotation | [α]D²⁵ = +94 ± 2º (c=1 in EtOH)[1] |
| Purity | ≥ 98% (HPLC)[1] |
| Storage Conditions | 0-8°C[1] |
Synthesis and Experimental Protocols
The synthesis of Boc-(R)-2-Thienylglycine involves the protection of the amino group of (R)-2-Thienylglycine. A general and widely adopted method for this transformation is the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Synthesis of Boc-(R)-2-Thienylglycine
Protocol: A general procedure for the Boc protection of an amino acid is as follows, adapted from literature on Boc protection.[6][7]
Materials:
-
(R)-α-(2-Thienyl)glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and water (or other suitable solvent system)
-
Ethyl acetate
-
1M HCl
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (R)-α-(2-Thienyl)glycine (1 equivalent) in a 1:1 mixture of dioxane and 1M aqueous NaHCO₃.
-
Cool the solution to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield Boc-(R)-2-Thienylglycine.
Caption: Workflow for the synthesis of Boc-(R)-2-Thienylglycine.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-(R)-2-Thienylglycine is a valuable building block for solid-phase peptide synthesis (SPPS), typically employing a Boc-protection strategy.
Protocol: The following is a general protocol for a manual Boc-SPPS coupling cycle.
Materials:
-
Merrifield or PAM resin pre-loaded with the C-terminal amino acid
-
Boc-(R)-2-Thienylglycine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
N-Hydroxybenzotriazole (HOBt) (if using DCC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes with agitation.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM or DMF for 5-10 minutes. Repeat this step.
-
Wash the resin thoroughly with DCM.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-(R)-2-Thienylglycine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add DCC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Washing: Wash the resin sequentially with DMF, DCM, and isopropanol.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: General workflow for a Boc-SPPS coupling cycle.
Applications in Drug Discovery
The incorporation of Boc-(R)-2-Thienylglycine into peptides and small molecules has been shown to be a valuable strategy in the development of novel therapeutics, particularly in the fields of neurology and oncology.[1][2]
Neurology: Alzheimer's Disease
A notable application of Boc-(R)-2-Thienylglycine is in the synthesis of inhibitors of β-amyloid peptide release and/or synthesis.[6] The accumulation of β-amyloid plaques is a hallmark of Alzheimer's disease. By inhibiting the production of this peptide, compounds containing the (R)-2-thienylglycine moiety may offer a therapeutic approach to slowing the progression of the disease.[6]
The synthesis of these inhibitors often involves the coupling of Boc-(R)-2-Thienylglycine to a cyclic amino acid derivative, followed by further synthetic modifications.[6]
Caption: Inhibition of the β-amyloid production pathway.
Oncology
While specific examples directly citing Boc-(R)-2-Thienylglycine in oncology are less prevalent in the readily available literature, the incorporation of unnatural amino acids, including those with heterocyclic moieties like thiophene, is a well-established strategy in the design of anti-cancer peptides. These modifications can enhance peptide stability, cell permeability, and target affinity. Potential applications include the development of peptide-based inhibitors of protein-protein interactions crucial for cancer cell survival and proliferation, or as components of targeted drug delivery systems.
Conclusion
Boc-(R)-2-Thienylglycine is a versatile and valuable building block for researchers in drug discovery and development. Its unique structural properties and straightforward incorporation into synthetic routes make it an attractive component for the design of novel peptides and small molecules with therapeutic potential. The detailed protocols and workflows provided in this guide are intended to facilitate its application in the laboratory, paving the way for new discoveries in medicinal chemistry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. 74562-03-1 | Boc-(R)-2-Thienylglycine | Next Peptide [nextpeptide.com]
- 6. US6528505B1 - Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Figure 1. Chemical Structure of Boc-(R)-2-Thienylglycine
